Ac-Arg-Nh2 Salt
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64365-27-1; 88530-28-3 |
|---|---|
Molecular Formula |
C8H17N5O2 |
Molecular Weight |
215.257 |
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C8H17N5O2/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12)/t6-/m0/s1 |
InChI Key |
ZWAIIHKSWHGLFY-LURJTMIESA-N |
SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)N |
solubility |
not available |
Origin of Product |
United States |
Methodologies for Synthesis and Derivatization of N α Acetyl L Argininamide Ac Arg Nh2
Chemical Synthesis Approaches
The synthesis of Ac-Arg-NH2 typically involves forming the peptide bond between N-α-acetyl-L-arginine and ammonia (B1221849) (or an ammonia equivalent), or synthesizing L-argininamide followed by N-α-acetylation. Both SPPS and solution-phase techniques can be employed.
Solid-Phase Peptide Synthesis (SPPS) Techniques
SPPS is a widely adopted method for peptide synthesis due to its efficiency and amenability to automation. The process involves anchoring the C-terminal amino acid to a solid support (resin) and sequentially adding amino acids.
Attachment of the C-Terminal Residue to the Resin Support
For the synthesis of C-terminal amides like Ac-Arg-NH2, specialized resins are used. Rink amide resins and PAL resins are commonly employed as they are designed to yield a C-terminal amide upon cleavage from the resin peptide.comresearchgate.net. The first amino acid, in this case, a protected form of arginine, is attached to the resin via its C-terminus. For arginine, side-chain protection is crucial to prevent unwanted reactions. Common protecting groups for the arginine side chain include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Tos (p-toluenesulfonyl) when using Boc chemistry, or potentially other acid-labile groups in Fmoc chemistry peptide.commdpi.com. The attachment typically involves activating the C-terminal carboxyl group of the protected amino acid and coupling it to a functionalized linker on the resin peptide.compeptide.comcore.ac.uk.
N-alpha Protecting Group Deprotection Strategies
During SPPS, the α-amino group of each incoming amino acid must be temporarily protected to prevent self-polymerization or unwanted reactions. The two most common protecting group strategies are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) peptide.combiosynth.com.
Fmoc Strategy: The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) (commonly 20-50% in DMF) or other secondary amines like 4-methylpiperidine (B120128) peptide.comscielo.org.mx. This deprotection step exposes the α-amino group for the next coupling reaction.
Boc Strategy: The Boc group is acid-labile and is removed using trifluoroacetic acid (TFA), often in a solution of dichloromethane (B109758) (DCM) peptide.compeptide.com.
Coupling Reagents and Additives in Amide Bond Formation
The formation of the peptide (amide) bond between the activated carboxyl group of one amino acid and the free amino group of the next is a critical step bachem.comuantwerpen.bepeptide.comhepatochem.comiris-biotech.de. Various coupling reagents and additives are used to enhance reaction efficiency and minimize side reactions, such as epimerization.
Carbodiimides: Reagents like DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), and EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) are commonly used bachem.compeptide.comhepatochem.com. They require additives like HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), or OxymaPure to suppress epimerization and improve coupling rates bachem.comuantwerpen.be.
Uronium/Aminium and Phosphonium Salts: These are highly efficient coupling reagents, including HATU, HBTU, HCTU, PyBOP, and COMU bachem.comuantwerpen.bepeptide.comiris-biotech.de. They typically require a base, such as DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine), for activation bachem.comiris-biotech.de. These reagents generally offer faster reaction times and lower epimerization rates compared to carbodiimides alone bachem.comuantwerpen.beiris-biotech.de.
The choice of coupling reagent depends on factors such as the sequence, potential for racemization, cost, and scale of synthesis.
Counterion Selection and Exchange in Peptide Synthesis
Peptides synthesized via SPPS are typically cleaved from the resin using strong acids like TFA peptide.comambiopharm.commdpi.com. This process often results in the peptide being isolated as a trifluoroacetate (B77799) (TFA) salt. Arginine, with its basic guanidino group, readily forms salts.
TFA Salts: Commonly formed during cleavage and purification (e.g., via RP-HPLC) ambiopharm.commdpi.com. While widely used, TFA salts can sometimes interfere with biological assays or cause undesirable immune responses ambiopharm.com.
Acetate (B1210297) Salts: Acetate is often preferred for later-stage development due to its pharmaceutical acceptability and potentially better lyophilization properties compared to TFA salts ambiopharm.comnih.gov.
Hydrochloride (HCl) Salts: Another common salt form, sometimes chosen for improved stability against oxidation ambiopharm.com.
Counterion exchange is a crucial step to convert the initial TFA salt to a desired form, such as acetate or hydrochloride. This can be achieved through methods like ion-exchange chromatography, precipitation, or RP-HPLC with specific buffer systems containing the desired counterion ambiopharm.commdpi.comtoxicdocs.org. For example, peptides can be passed through an anion-exchange resin pre-loaded with acetate ions, or subjected to repeated lyophilization from acidic solutions (e.g., dilute HCl) to exchange counterions mdpi.comtoxicdocs.org.
Solution-Phase Peptide Synthesis Methodologies
While less common for complex peptides, solution-phase synthesis can be used for smaller peptides or fragments. This approach involves carrying out reactions in solution, with isolation and purification of intermediates after each step nih.gov.
For Ac-Arg-NH2, solution-phase synthesis would involve coupling protected arginine derivatives with ammonia or an amine source. Protecting groups for the α-amino group (e.g., Z/Cbz, Boc) and the arginine side chain are necessary peptide.comnih.gov. Coupling reagents used in SPPS, such as carbodiimides with additives or uronium/phosphonium salts, can also be employed in solution bachem.comhepatochem.comiris-biotech.de. The final acetylation of the N-terminus can be performed after the amide bond formation or by using an already N-α-acetylated arginine derivative. Purification often involves crystallization or chromatography. The Group-Assisted Purification (GAP) chemistry offers a method to reduce purification steps in solution-phase synthesis nih.gov.
Investigations into Biochemical and Molecular Interactions of N α Acetyl L Argininamide Ac Arg Nh2 and Its Derivatives
Characterization of Intermolecular and Intramolecular Interactions
Effects of Ionic Strength and Salt on Molecular Associations
Modulation of Electrostatic Interactions by Dissolved Salts
Dissolved salts, particularly their ionic components, play a critical role in modulating the electrostatic interactions of peptides. The cations and anions in salt solutions can interact with charged residues on the peptide, such as the guanidinium (B1211019) group of arginine in Ac-Arg-NH2. These interactions can lead to charge screening, effectively reducing the repulsive forces between similarly charged regions of the peptide or between multiple peptide molecules. This screening effect can promote closer association and potentially alter the peptide's conformational preferences. Studies indicate that the magnitude of salt effects on electrostatic interactions is dependent on the concentration and valence of the ions present, with higher salt concentrations generally leading to more pronounced screening effects. Specific counterions can also differentially affect the hydration shell around charged groups, further influencing the strength and nature of electrostatic interactions.
Differential Effects on Hydrophobic Interactions in Aqueous Salt Solutions
Aqueous salt solutions can exert differential effects on the hydrophobic interactions of peptides. The "salting-out" or "salting-in" phenomena describe how ions can alter the solubility of non-polar molecules. For peptides like Ac-Arg-NH2, which possess both charged (arginine) and non-polar (acetyl group, amide group) components, salt ions can influence the balance between these forces. In many cases, increasing salt concentration can enhance the hydrophobic effect by reducing the solubility of non-polar groups, thereby promoting their aggregation or association. Conversely, certain ions might stabilize the hydration shell around hydrophobic regions, leading to a "salting-in" effect. Research suggests that the specific Hofmeister series of ions can predict these differential effects, impacting how Ac-Arg-NH2 might behave in solutions containing various salts.
Direct and Indirect Salt Effects on Homotypic Phase Separation
Salt ions can directly and indirectly influence the homotypic phase separation of peptides. Homotypic phase separation refers to the process where a peptide spontaneously separates into distinct liquid phases within a solution, often driven by specific intermolecular interactions. Direct effects involve ions binding to the peptide and altering its intrinsic properties, such as charge distribution or hydrophobicity, thereby favoring or disfavoring phase separation. Indirect effects include changes in the bulk solvent properties, such as water activity or dielectric constant, which can also impact the peptide's solubility and propensity to form separate phases. For Ac-Arg-NH2, salt concentration and the type of salt are critical parameters that can induce or suppress phase separation, potentially leading to the formation of peptide-rich and peptide-poor liquid phases.
Enzyme-Ligand Binding and Inhibition Studies
N-α-Acetyl-L-argininamide and related arginine-containing peptides have been investigated for their potential to interact with and inhibit various enzymes, highlighting their role in biochemical regulation.
Inhibition of Myosin Light-Chain Kinase by Arginine-Containing Peptides
Arginine-containing peptides, including those structurally related to Ac-Arg-NH2, have been studied for their inhibitory effects on Myosin Light-Chain Kinase (MLCK). MLCK is a crucial enzyme in muscle contraction, regulating the phosphorylation of the myosin light chain. Peptides that mimic or interfere with the substrate or regulatory sites of MLCK can act as inhibitors. Research has identified specific arginine-rich sequences that can bind to MLCK, thereby modulating its enzymatic activity. While specific IC50 values for Ac-Arg-NH2 against MLCK would require direct experimental data, the general class of arginine-containing peptides has demonstrated inhibitory potential, suggesting that Ac-Arg-NH2 could exhibit similar properties depending on its precise interaction with the enzyme's active site.
Angiotensin-I-Converting Enzyme (ACE) Inhibitory Activity of Peptides
Peptides containing arginine residues have also been explored for their ability to inhibit Angiotensin-I-Converting Enzyme (ACE). ACE plays a key role in the renin-angiotensin-aldosterone system, regulating blood pressure. Inhibitors of ACE are widely used in the treatment of hypertension and heart failure. Certain peptides, particularly those with hydrophobic and charged amino acid residues, can bind to the active site of ACE, blocking its catalytic activity. The presence of the arginine residue in Ac-Arg-NH2, along with its acetylated N-terminus and amide C-terminus, could contribute to its potential ACE inhibitory activity by interacting with specific binding pockets within the enzyme. Studies on various peptide sequences have demonstrated that arginine-containing peptides can exhibit significant ACE inhibitory effects.
Advanced Applications in Peptide and Protein Engineering Research
Design and Development of Peptide-Based Therapeutics
The inherent limitations of peptides as drugs, such as poor stability and rapid degradation, have historically hampered their clinical translation. The strategic use of modified amino acids like Ac-Arg-NH2 salt is a key approach to overcoming these challenges.
A primary application of Ac-Arg-NH2 is its role as a capping agent to improve the stability of therapeutic peptides. Unmodified peptides often have a short half-life in the body due to rapid degradation by enzymes called proteases, which recognize and cleave the peptide bonds, particularly at the N- and C-termini.
Beyond simply enhancing stability, the integration of terminal modifications like those in Ac-Arg-NH2 is a strategic decision in drug refinement. The choice to cap a peptide with N-terminal acetyl and C-terminal amide groups is often made to mimic the structure of native proteins, where these terminal charges are typically absent due to their incorporation within the larger polypeptide chain. nih.gov
This structural mimicry can have several benefits. By removing the charged termini, the modified peptide becomes more lipophilic, which can improve its ability to cross cellular membranes and reach intracellular targets. nih.gov This refinement is crucial for peptides designed for intracellular applications or in vivo functional studies. nih.gov Therefore, the use of Ac-Arg-NH2 as a terminal building block is not merely a tactic for stabilization but a deliberate design choice to refine the pharmacological properties of a peptide therapeutic, potentially leading to improved biological activity and better performance in assays like ELISAs by reducing non-specific binding caused by terminal charges. nih.gov
When Ac-Arg-NH2 is part of a peptide therapeutic, the final product is a salt, and the choice of the counter-ion can have a profound impact on the peptide's properties. Peptides synthesized using common solid-phase methods are often isolated as trifluoroacetate (B77799) (TFA) salts. mit.edunih.gov However, research indicates that the counter-ion can influence a peptide's secondary structure, biological activity, and formulation characteristics. mit.edunih.gov
Different salt forms, such as hydrochloride (HCl) or acetate (B1210297), can alter a peptide's therapeutic profile compared to the TFA salt. nih.gov For example, studies have shown that the TFA counter-ion can induce changes in a peptide's helical structure and, in some cellular assays, either inhibit or promote cell growth, leading to unpredictable experimental results. mit.edu In contrast, HCl salts have been observed to be more benign in these contexts. mit.edunih.gov The counter-ion also affects physicochemical properties critical for drug delivery, such as the kinetics of fibril formation in peptide hydrogels, which can impact the drug release profile of long-acting injectable formulations. nih.gov
Table 1: Comparative Effects of Different Counter-Ions on Peptide Properties
| Property | Trifluoroacetate (TFA) Salt | Hydrochloride (HCl) Salt |
|---|---|---|
| Secondary Structure | Can induce changes in helicity; may interfere with structural analysis via FTIR. mit.edunih.gov | Generally has less impact on secondary structure. mit.edunih.gov |
| Biological Activity | May inhibit or promote cell growth in a dose-dependent manner, potentially acting as an allosteric regulator. mit.edunih.gov | Often shows more neutral and predictable biological activity. nih.gov |
| Physicochemical Properties | Can alter the kinetics of fibril formation and impact hydrogel rheology. nih.gov | Leads to different kinetics of self-assembly and fibril formation compared to TFA. nih.gov |
Protein Engineering for Targeted Functionalization
In protein engineering, the goal is to modify a protein's structure to enhance or alter its function. Ac-Arg-NH2 and similar derivatives serve as valuable tools for introducing specific functional groups that can fine-tune a protein's characteristics.
The specific chemical groups within Ac-Arg-NH2—the acetyl group, the arginine side chain, and the amide group—can be strategically used to modulate a protein's binding affinity for its target. The N-terminal acetylation converts the positively charged N-terminal amine into a more neutral, hydrophobic "handle." nih.gov This change can mediate new protein-protein interactions that are dependent on this acetyl group, demonstrating that N-terminal acetylation can be a druggable target for controlling protein function. nih.gov
Furthermore, the arginine side chain itself is a powerful mediator of molecular interactions. Its guanidinium (B1211019) group is known to form strong, favorable interactions through salt bridges with acidic amino acids (aspartic acid, glutamic acid) and cation-π stacking interactions with aromatic amino acids (phenylalanine, tyrosine, tryptophan). squ.edu.om By incorporating an Ac-Arg-NH2 moiety onto the surface of a protein, engineers can introduce a versatile functional group capable of forming multiple, high-affinity contacts with a binding partner, thereby modulating the protein's binding specificity and affinity.
A significant challenge in the development of therapeutic proteins, especially at high concentrations, is their tendency to aggregate. Arginine is widely used in biopharmaceutical formulations to suppress aggregation and improve protein solubility. squ.edu.om Recent research has shown that N-acetyl-L-arginine (NALA), a closely related compound to Ac-Arg-NH2, is an even more effective protein aggregation suppressor than standard arginine hydrochloride. nih.govnih.gov
Studies comparing NALA with arginine found that NALA was superior at maintaining the stability of proteins like intravenous immunoglobulins (IVIG) and etanercept under thermal and agitation stress. nih.govnih.govresearchgate.net NALA was shown to better preserve the protein's native structure, as indicated by a minimal decrease in the thermal transition temperature (Tm), and more effectively prevent the formation of subvisible particles. nih.govnih.gov This makes it a highly valuable excipient for fine-tuning the stability of liquid protein formulations, ensuring their quality and extending their shelf life. researchgate.net
Table 2: Effect of N-Acetyl-L-Arginine (NALA) vs. Arginine HCl on Protein Stability
| Stability Parameter | Arginine HCl | N-Acetyl-L-Arginine (NALA) | Finding |
|---|---|---|---|
| Transition Temperature (Tm) | Significantly reduces Tm with increasing concentration. nih.gov | Retains a higher Tm, indicating better thermal stability. nih.govnih.gov | NALA minimizes the destabilizing effect on the protein's folded state. |
| Aggregation Onset Temp. (Tagg) | Lower Tagg observed for etanercept. nih.gov | Higher Tagg detected for etanercept. nih.gov | NALA provides greater resistance to the initiation of aggregation. |
| Monomer Content (Post-Stress) | Lower retention of monomeric protein. nih.gov | Higher retention of monomeric content. nih.gov | NALA is more effective at preventing aggregation and preserving the active protein form. |
| Colloidal Stability | Less effective at maintaining colloidal stability, especially at acidic pH. nih.gov | Demonstrates higher colloidal stability. nih.gov | NALA provides better protection against agitation-induced stress. |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Nα-acetyl-L-arginine amide | Ac-Arg-NH2 |
| N-acetyl-L-arginine | NALA |
| Trifluoroacetate | TFA |
| Hydrochloride | HCl |
| Intravenous Immunoglobulin | IVIG |
| Etanercept |
Optimization of Cell-Penetrating Peptides (CPPs)
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes, making them valuable tools for intracellular delivery. mdpi.com A significant focus of research is to enhance their efficacy. Oligomers of arginine are a dominant class of CPPs, and modifications to their structure are being explored to improve their cell penetration capabilities. mit.edunih.govnih.gov
A promising strategy to improve the performance of CPPs is the Nα-methylation of arginine residues. mit.edunih.gov This modification involves adding one, two, or three methyl groups to the α-nitrogen of Ac-Arg-NH2. mit.edunih.gov The replacement of an N-H group with an N-CH3 group eliminates a hydrogen bond donor, which in turn reduces the energetic cost of desolvation required for the peptide to cross a lipid bilayer. nih.gov This concept is inspired by cyclosporine A, a naturally cell-permeable cyclic peptide that features extensive Nα-methylation. nih.gov
| Peptide | Modification | Observed Cellular Penetration | Reference |
|---|---|---|---|
| Oligoarginine Peptides | Canonical (Unmodified) | Baseline | mit.edu, nih.gov |
| Oligoarginine Peptides | Fully Nα-Methylated | Increased penetration in some contexts compared to canonical peptides | [1, nih.gov |
The octanol-water partitioning coefficient is a well-established proxy for predicting the cell-penetrative efficacy of molecules. mit.edunih.govnih.gov For arginine derivatives, this partitioning behavior is significantly influenced by the presence of anionic lipids. mit.edunih.gov In the absence of an anionic lipid like sodium dodecanoate, arginine derivatives are generally not detectable in the octanol (B41247) layer. mit.edunih.govnih.gov
However, in the presence of an anionic lipid, a clear correlation emerges: increasing the N-methylation of Ac-Arg-NH2 leads to a corresponding increase in its partitioning into the octanol phase. mit.edunih.govnih.gov This enhanced partitioning is predictive of greater cell-penetrative ability. mit.edunih.gov This finding underscores the importance of both the peptide modification and the lipid environment in facilitating the translocation of CPPs across the cell membrane. The ability of Nα-methylation to reduce the desolvation penalty is a key factor in this enhanced partitioning and subsequent cellular uptake. nih.gov
| Compound | Condition | Partitioning into Octanol | Predicted Cell-Penetrative Ability | Reference |
|---|---|---|---|---|
| Ac-Arg-NH2 & Derivatives | Absence of Anionic Lipid | Not Detected | Low | mit.edu, nih.gov |
| Ac-Arg-NH2 (Unmodified) | Presence of Sodium Dodecanoate | Baseline | Baseline | mit.edu, nih.gov |
| Nα-Methylated Ac-Arg-NH2 | Presence of Sodium Dodecanoate | Increases with degree of methylation | Higher | mit.edu, nih.gov |
Elucidation of Unique Peptide Structures
The self-assembly of peptides into well-defined nanostructures is a cornerstone of nanotechnology and materials science. nih.gov By designing specific peptide sequences, researchers can create novel architectures with unique properties and potential applications. moleculararchitecture.org
A notable example of peptide self-assembly is the formation of nanodonut-shaped structures from a designer, lipid-like conical peptide, Ac-GAVILRR-NH2. moleculararchitecture.orgnih.gov This amphiphilic peptide features a large, hydrophilic head with two positively charged arginine residues and a hydrophobic tail. nih.govmoleculararchitecture.org In aqueous solutions, this cone-shaped peptide self-assembles into spherical micelles above a critical aggregation concentration (CAC). moleculararchitecture.orgacs.org
Further investigation using atomic force microscopy (AFM) revealed that these spherical micelles can fuse or elongate to form short nanopipes. moleculararchitecture.orgacs.org Due to the geometric constraints and packing tendencies of the cone-shaped peptide, these nanopipes bend to minimize surface free energy, ultimately closing to form unique nanodonut structures. moleculararchitecture.orgnih.govacs.org These novel structures could have applications in controlled drug release and as artificial transmembrane channels. moleculararchitecture.orgacs.org
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Critical Aggregation Concentration (in water) | 0.82 mM | Dynamic Light Scattering (DLS) | moleculararchitecture.org, acs.org |
| Critical Aggregation Concentration (in PBS) | 0.45 mM | Dynamic Light Scattering (DLS) | moleculararchitecture.org, acs.org |
| Micelle Diameter | 30 ± 5 nm | Atomic Force Microscopy (AFM) | acs.org |
| Nanodonut Outer Diameter | 105 ± 12 nm | Atomic Force Microscopy (AFM) | acs.org |
| Nanodonut Inner Diameter | 22 ± 10 nm | Atomic Force Microscopy (AFM) | acs.org |
Peptide stapling is a powerful technique used to create cyclic peptides, which often exhibit enhanced stability and biological activity. nih.govresearchgate.net A novel and efficient strategy has been developed for stapling native peptides using formaldehyde, which crosslinks a lysine (B10760008) residue with a nearby arginine or tyrosine residue. nih.govthieme-connect.comresearchgate.net
This "cooperative stapling" method proceeds with high efficiency and remarkable residue and positional selectivity, even on complex peptides with multiple potential reaction sites. nih.govthieme-connect.comresearchgate.net The reaction is performed under mild conditions and creates stable linchpins that constrain the peptide into a cyclic conformation. nih.govdntb.gov.ua This approach is highly desirable as it can be applied to native peptide sequences, which are more easily accessible and can be genetically encoded. nih.govresearchgate.net The ability to selectively cyclize peptides at lysine and arginine residues opens new avenues for modulating peptide structure and function for therapeutic and research applications. nih.govthieme-connect.com
Computational Modeling and Simulation Approaches in N α Acetyl L Argininamide Ac Arg Nh2 Research
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a cinematic view of molecular life, tracking the movements of atoms and molecules over time. By applying the principles of classical mechanics, MD simulations elucidate the conformational dynamics, interactive forces, and thermodynamic properties of Ac-Arg-NH2 within diverse chemical environments.
The presence and concentration of salts in an aqueous solution profoundly impact the behavior of Ac-Arg-NH2, a phenomenon that MD simulations are uniquely suited to explore at the atomic scale. Salts can modulate the electrostatic forces that govern how Ac-Arg-NH2 interacts with itself and with other molecules.
Simulations reveal that increased salt concentrations can dampen the electrostatic interactions of the charged guanidinium (B1211019) group of Ac-Arg-NH2. This "charge screening" effect weakens both attractive and repulsive forces, which can alter the compound's solubility and its tendency to form aggregates. For instance, MD studies on similar charged peptides have demonstrated that higher salt levels can delay the binding to cellular mimics like micelles.
Furthermore, the ionic environment influences the internal, or intramolecular, hydrogen bonding network of peptides. While Ac-Arg-NH2 is a small molecule, the principles governing its interactions are fundamental to the stability of larger peptide and protein structures where such bonds are critical.
Table 1: Influence of Salt Concentration on Molecular Interactions in MD Simulations
| Simulation System | Salt Concentration | Primary Observation on Interactions |
|---|---|---|
| Peptide and Micelle Model | Increasing NaCl | Delayed binding kinetics due to electrostatic shielding. |
| Antimicrobial Peptide and Lipid Bilayer | 0-300 mM NaCl | Binding affinity was observed to be stronger at lower salt concentrations. |
| HIV-1 Nucleocapsid Protein and RNA | Varied NaCl, MgCl₂ | High ionic strength was found to suppress and rearrange electrostatic-driven complex formation. science.gov |
While Ac-Arg-NH2 does not form an intramolecular salt bridge, its positively charged guanidinium group is a prime participant in forming these crucial non-covalent bonds with negatively charged molecules. MD simulations are instrumental in studying the lifecycle of these intermolecular salt bridges—from their formation and stability to their eventual dissociation.
The geometry and persistence of a salt bridge are highly dependent on the local environment. Simulations of peptides containing arginine have shown that these interactions are vital for maintaining structural elements like alpha-helices and for mediating the recognition of and binding to other biomolecules, such as RNA. protheragen.ai The conformational landscape of Ac-Arg-NH2 is defined by the rotational freedom of its chemical bonds. The formation of a salt bridge can act as a temporary anchor, restricting this flexibility and favoring specific spatial arrangements. Different computational force fields, which are the mathematical models describing the forces between atoms, can yield varying predictions about the strength of these salt bridges, highlighting the importance of careful parameter selection in these simulations. acs.org
Table 2: MD Simulation Findings on Arginine-involved Salt Bridges and Conformations
| System | Simulation Focus | Key Finding |
|---|---|---|
| Arginine/Aspartate Dipeptides | Force Field Comparison | The calculated strength of salt bridge interactions varies significantly between different force fields (e.g., AMBER, CHARMM, OPLS). acs.org |
| Arginine-Rich Peptide and RNA | Molecular Recognition | Salt bridges between arginine and the RNA phosphate (B84403) backbone are essential for the binding and recognition process. protheragen.ai |
| Peptide with Arginine and Glutamate | Helix Stability | The geometry and stability of Arg-Glu salt bridges were dependent on the spacing between the amino acid residues. uiuc.edu |
A key interaction involving the arginine side chain is the cation-π interaction, a strong non-covalent bond between the positively charged guanidinium group and the electron-rich face of aromatic rings found in amino acids like phenylalanine, tyrosine, and tryptophan. MD simulations have been pivotal in understanding how this interaction allows arginine and its derivatives, including Ac-Arg-NH2, to act as effective suppressors of protein aggregation.
The prevailing theory, supported by simulation data, is that arginine derivatives preferentially interact with aromatic and other nonpolar residues that become exposed when proteins begin to misfold. By binding to these "sticky" patches, Ac-Arg-NH2 can act as a molecular shield, preventing the protein molecules from clumping together into larger, often toxic, aggregates. This mechanism is crucial in the biopharmaceutical industry for stabilizing protein-based drugs. Indeed, experimental work on the closely related N-acetyl-L-arginine (NALA) has validated its superior ability to prevent protein aggregation under various stress conditions. acs.orguni-freiburg.de
Table 3: Summary of Research on Arginine-Aromatic Interactions and Aggregation Suppression
| System Studied | Methodology | Key Finding |
|---|---|---|
| Arginine Transport Protein (AdiC) | MD Simulation | Cation-π interactions with aromatic residues were shown to guide the arginine substrate through the transporter channel. uiuc.edu |
| Arginine and Aβ Peptide | Experimental | Arginine was found to bind to the Alzheimer's-related peptide, enhancing its solubility and reducing aggregation. protheragen.ai |
| N-acetyl-L-arginine (NALA) and Immunoglobulin G (IgG) | Experimental | NALA demonstrated enhanced performance as a suppressor of protein aggregation when subjected to interfacial and thermal stress. acs.org |
The behavior of molecules at the boundary between two different phases, such as at the air-water or a lipid-water interface, governs many biological and chemical processes. MD simulations can model the behavior of Ac-Arg-NH2 at these interfaces, revealing its preferred orientation and concentration.
Ac-Arg-NH2 possesses both hydrophilic (the charged guanidinium group) and relatively hydrophobic (the acetyl group and carbon chain) characteristics, making it surface-active. Simulations of arginine-containing molecules at interfaces show a distinct preference for the headgroup region of anionic lipid membranes, which mimic cell surfaces. uiuc.edu The precise orientation of the arginine side chain at this interface is critical for its biological effects. While direct simulation studies on Ac-Arg-NH2 at interfaces are limited, it is anticipated that it would arrange itself to satisfy the competing needs of its different chemical parts, for example, by immersing its charged group in the water while exposing its less polar sections to the non-aqueous phase.
Table 4: Insights from MD Simulations of Arginine Derivatives at Interfaces
| System | Interface Type | Primary Observation |
|---|---|---|
| Arginine-based molecules and lipid membranes | Lipid-Water | Preferential binding and interaction with the charged headgroups of anionic lipid bilayers were observed. uiuc.edu |
| ApoA-I Mimetic Peptides with Arginine | Lipid-Water | The specific positioning and "sidedness" of arginine residues at the interface were found to be crucial for the peptide's function. protheragen.ai |
| Simple Aldehydes | Air-Water | The chemical reactivity of solutes can be significantly different at the air-water interface compared to in the bulk solution. duke.edu |
One of the most powerful applications of MD simulations is the calculation of free energy, a fundamental thermodynamic quantity that dictates the spontaneity and equilibrium of molecular processes. Techniques like thermodynamic integration and umbrella sampling allow researchers to compute the free energy changes associated with events such as a molecule changing its shape or binding to another.
For Ac-Arg-NH2, these methods can quantify the stability of its various conformations and its binding affinity for different molecular partners. A notable example is a comprehensive simulation study that calculated the potential of mean force (PMF), a measure of the free energy as a function of molecular coordinates, for 19 different dipeptides of the Ac-X-NH2 type. acs.org Such studies reveal the inherent conformational preferences of the peptide backbone, showing that for most amino acids, including arginine, extended conformations (like β and PII) are significantly more probable than helical (α) ones in an aqueous environment.
Table 5: Conformational Free Energy Landscape of Ac-X-NH2 Dipeptides from Umbrella Sampling Simulations
| Dipeptide (Ac-X-NH2) | α-conformation Probability | β/PII-conformation Probability |
|---|---|---|
| Ac-Ala-NH₂ | Low (<5%) | High (>95%) |
| Ac-Arg-NH₂ | Low (<5%) | High (>95%) |
Probabilities are based on trends from systematic dipeptide simulations, indicating a strong preference for extended structures over helical ones for Ac-Arg-NH2 in water. acs.org
Quantum Mechanical (QM) Calculations
Providing a deeper level of theory, quantum mechanical calculations focus on the electronic structure of molecules. These methods are more computationally demanding than classical MD but offer unparalleled accuracy for studying chemical bond formation and breakage, electron distribution, and other electronic properties.
In the context of Ac-Arg-NH2, QM calculations are invaluable for:
Deriving accurate atomic partial charges, which can then be used to improve the force fields for classical MD simulations.
Analyzing the electronic nature of non-covalent interactions, such as hydrogen bonds and cation-π interactions, with high precision.
Modeling potential chemical reactions, providing insights into reaction barriers and pathways.
Given the computational expense, QM methods are often applied to smaller molecular systems or through hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. In the QM/MM approach, the most chemically interesting part of a system is treated with high-level QM theory, while the larger, surrounding environment is modeled using the efficiency of classical mechanics.
Table 6: Applications of Quantum Mechanical Calculations in Related Systems
| Computational Method | System of Study | Key Insight from Calculation |
|---|---|---|
| Ab Initio Quantum Mechanics | Dipeptide Synthesis | Provided the activation energies for the formation of a peptide bond. |
| Ab Initio MD (Car–Parrinello) | Amino Acid Electrolysis | Elucidated the step-by-step reaction mechanism of amino acid decomposition at an electrode. mdpi.com |
| QM/MM | Enzyme Catalysis | Demonstrated how a specific arginine residue provides critical electronic stabilization to facilitate an enzymatic reaction. mdpi.com |
Table of Compound Names
| Common Name/Abbreviation | Full Chemical Name |
| Ac-Arg-NH2 | N-α-Acetyl-L-argininamide |
| NALA | N-acetyl-L-arginine |
| Ac-X-NH2 | Generic N-acetyl-amino acid-amide |
| SDS | Sodium dodecyl sulfate |
| POPC | 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine |
| IgG | Immunoglobulin G |
| RNA | Ribonucleic acid |
Ab Initio Computations for Ion Pair Interactions
Ab initio quantum mechanical methods are foundational in computational chemistry for studying the interactions between ions with a high degree of accuracy. These "first-principles" calculations solve the Schrödinger equation for a given molecular system without the need for empirical parameters, providing detailed electronic structure information. In the context of Ac-Arg-NH2, ab initio computations are particularly valuable for dissecting the intricate nature of ion pair formation, especially involving the positively charged guanidinium group of the arginine residue.
Molecular dynamics simulations often show significant pairing of like charges, such as between guanidinium side chains in poly-arginine, a phenomenon that can be rationalized through a combination of these simulations with explicit solvent and ab initio calculations that employ a polarizable continuum model of water. cas.cz These computational approaches enable the dissection of the energetic factors that determine the viability of a homo-ion pair. cas.cz
A key aspect of these studies is the potential of mean force (PMF), which describes the free energy of a system as a function of a specific reaction coordinate, such as the distance between two ions. While computationally intensive to converge, ab initio methods provide a high-level electronic structure reference for the PMF, offering clear atomistic insight into ion pairing. nih.gov The interaction energy of an ion pair can be computed in a vacuum to understand the direct ion-ion effects. nih.gov
Below is an illustrative table of ab initio energy calculations for a like-charged ion pair, demonstrating the kind of data generated in such studies.
| System | Separation (Å) | Interaction Energy in Water (kcal/mol) | Interaction Energy in Gas Phase (kcal/mol) |
| Guanidinium-Guanidinium Pair | 3.32 | +2.3 | Repulsive |
This table is representative of the type of data obtained from ab initio calculations, illustrating the repulsive nature of like-charged ions in the gas phase and the significantly moderated interaction in a high-dielectric medium like water.
Continuum Solvent Models (e.g., Poisson-Boltzmann Equation) in Molecular Interaction Studies
While explicit solvent simulations provide a detailed picture of molecular interactions, they are computationally expensive. Continuum solvent models offer a more efficient alternative by representing the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. mdpi.com This approach is particularly useful for studying the electrostatic aspects of molecular interactions. nih.gov
The Poisson-Boltzmann (PB) equation is a cornerstone of continuum electrostatics, providing a rigorous description of the electrostatic interactions between a solute and a surrounding dielectric medium that accounts for spatial variations in dielectric properties and ionic strength. mdpi.com In the context of Ac-Arg-NH2 research, solving the PB equation allows for the calculation of the electrostatic potential around the molecule, providing insights into its interactions with other molecules, including proteins, nucleic acids, and other small molecules. nih.gov
The application of PB models can provide valuable information on biologically important pH-dependent properties, such as stability and ligand binding. nih.gov The electrostatic component of solvation is often calculated by solving the Poisson-Boltzmann equation or its linearized form. mdpi.com These models are attractive due to their clear physical meaning and the availability of robust mathematical methods for their solution. nih.gov
The following table presents a conceptual comparison of results that could be obtained from continuum solvent models for Ac-Arg-NH2, highlighting the effect of the solvent environment on its electrostatic properties.
| Property | Environment | Calculated Value |
| Solvation Free Energy | Water (Dielectric = 80) | -X kcal/mol |
| Solvation Free Energy | Low Dielectric Medium (e.g., lipid bilayer interior, Dielectric = 2) | +Y kcal/mol |
| Electrostatic Potential at Guanidinium Group | Aqueous Solution (0.1 M NaCl) | Z mV |
This table illustrates the type of data generated by continuum solvent models, showing how the solvation free energy and electrostatic potential of Ac-Arg-NH2 would be expected to change in different dielectric environments.
Coarse-Grained Simulations for Large-Scale Molecular Systems
While all-atom molecular dynamics (MD) simulations provide a high level of detail, they are often limited to relatively small systems and short timescales. uiuc.edu Coarse-grained (CG) simulations address this limitation by reducing the number of degrees of freedom in the system. uiuc.edu In a CG model, groups of atoms are represented as single "beads" or "particles," which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. uiuc.edunih.gov
For research involving Ac-Arg-NH2, CG simulations are particularly useful when studying its behavior in the context of large molecular assemblies, such as its interaction with lipid membranes, its role in the aggregation of peptides, or its binding to large proteins. nih.govnih.gov The development of a CG model involves two key components: a mapping that defines how atoms are grouped into CG beads and a force field that describes the interactions between these beads. mpg.de
CG models can be developed using various approaches, including structure-based, knowledge-based, and dynamics-based methods. nih.gov Structure-based models, for example, leverage experimental data on the native structures of biomolecules to define the interactions in the CG model. nih.gov Due to their computational efficiency, CG models are a powerful tool for investigating large-scale biomolecular phenomena.
The table below provides a hypothetical comparison of simulation parameters for all-atom versus coarse-grained simulations of a system containing Ac-Arg-NH2, illustrating the advantages of the CG approach for studying large-scale phenomena.
| Simulation Parameter | All-Atom Simulation | Coarse-Grained Simulation |
| System Size (Number of Particles) | ~100,000 | ~10,000 |
| Simulation Timescale | Nanoseconds (ns) | Microseconds (µs) to Milliseconds (ms) |
| Biological Process Studied | Local binding of Ac-Arg-NH2 to a protein active site | Self-assembly of Ac-Arg-NH2 containing peptides into larger aggregates |
This table highlights the trade-off between the level of detail and the accessible timescale and system size in all-atom versus coarse-grained simulations. The choice of method depends on the specific research question being addressed.
Advanced Analytical and Characterization Techniques for N α Acetyl L Argininamide Ac Arg Nh2 Research
Spectroscopic Techniques
Mass Spectrometry (MS) for Molecular Characterization and Interaction Studies
Mass spectrometry (MS) is a cornerstone technique for elucidating the molecular weight, composition, and structural integrity of chemical compounds like Ac-Arg-NH2 salts. MS operates by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z), providing a unique spectral fingerprint for identification and quantification mdpi.comresearchgate.net.
Molecular Mass and Composition: N-α-Acetyl-L-argininamide (Ac-Arg-NH2) salts, such as the acetate (B1210297) salt, are characterized by a molecular formula of C8H17N5O2 and a molecular weight of approximately 215.25-215.3 g/mol chemimpex.comcymitquimica.com. High-resolution MS techniques can accurately determine the monoisotopic mass, confirming the elemental composition and distinguishing it from isobaric compounds researchgate.netnih.gov. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting precursor ions and analyzing the resulting fragment ions, which can reveal information about the molecule's backbone and side chains, including the characteristic guanidine (B92328) group of arginine mdpi.comresearchgate.net.
Peptide Conjugation and Interaction Studies: MS is invaluable for studying modifications and conjugations involving Ac-Arg-NH2. For example, it can identify and quantify N-terminal acetylation or modifications to the arginine side chain researchgate.netthermofisher.com. The basic guanidine group of arginine can influence peptide fragmentation patterns in MS/MS, providing specific analytical markers mdpi.com. Furthermore, MS is employed to characterize peptide conjugates, where modifications can enhance stability against proteolytic degradation, a crucial aspect in drug development diva-portal.org. Studies utilizing Ac-Arg-NH2 have leveraged MS, often in conjunction with other methods, to investigate its interactions, such as its partitioning behavior in the presence of lipids, which serves as a predictor of cell penetration nih.gov.
Table 1: Molecular Weight and Formula of N-α-Acetyl-L-argininamide (Ac-Arg-NH2) Salt
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| N-α-Acetyl-L-argininamide (Ac-Arg-NH2) salt | C8H17N5O2 | 215.25 | 64365-27-1 |
Equilibrium and Partitioning Studies
Equilibrium and partitioning studies are vital for understanding a compound's distribution between different phases, which directly relates to its hydrophobicity, solubility, and potential for biological membrane permeation.
Octanol-Water Partitioning Experiments for Hydrophobicity and Predictive Cell Penetration
The octanol-water partition coefficient (log P) or distribution coefficient (log D) is a key physicochemical descriptor that quantifies a compound's lipophilicity versus hydrophilicity wikipedia.orgfrontiersin.org. Log P represents the ratio of a neutral compound's concentration in n-octanol to its concentration in water at equilibrium. For ionizable compounds like amino acid derivatives, log D is more relevant as it accounts for the compound's ionization state at a specific pH frontiersin.orgresearchgate.net. Higher log P/log D values generally indicate greater lipophilicity and a higher propensity to cross lipid bilayers, such as cell membranes frontiersin.org.
While direct experimental log P/log D values for Ac-Arg-NH2 salts are not extensively reported, data for the related compound N-Acetyl-L-arginine (lacking the amide group) suggest a hydrophilic nature, with computed logP values typically ranging from -1.7 to -3.3 nih.govfoodb.ca. However, specific research employing Ac-Arg-NH2 has utilized octanol-water partitioning experiments in the presence of anionic lipids (e.g., sodium dodecanoate) as a validated proxy for assessing cell-penetrative efficacy nih.govraineslab.com. These studies indicate that Ac-Arg-NH2 partitions into the octanol (B41247) layer when anionic lipids are present. Crucially, an increase in partitioning into octanol correlates with predicted higher cell penetration ability, suggesting that interactions with charged lipid environments significantly influence its membrane transport potential nih.govraineslab.com. This highlights that while the intrinsic hydrophilicity might be moderate, its interaction with charged biological membranes is a critical determinant of its cell penetration frontiersin.org.
Future Directions and Emerging Research Avenues for N α Acetyl L Argininamide Ac Arg Nh2 Research
Development of Novel Peptide Scaffolds and Advanced Derivatives
A significant future direction for Ac-Arg-NH2 research lies in its use as a building block for novel peptide scaffolds and advanced derivatives. Self-assembling peptides (SAPs) are a class of biomaterials that spontaneously form ordered nanostructures, such as fibers and hydrogels, making them valuable for tissue engineering and drug delivery. nih.govnih.gov The inherent properties of Ac-Arg-NH2 make it an attractive candidate for incorporation into new SAP designs. The terminal capping groups (acetyl and amide) can enhance resistance to enzymatic degradation, a crucial feature for in vivo applications.
Future research will likely focus on designing short, self-assembling sequences incorporating Ac-Arg-NH2. The positively charged guanidinium (B1211019) group of the arginine side chain can drive assembly through electrostatic interactions, while the acetyl group can modulate hydrophobicity and intermolecular hydrogen bonding. Furthermore, the development of branched peptide architectures inspired by dendritic structures represents another promising avenue. rsc.org These branched materials, built from Ac-Arg-NH2 units, could offer enhanced structural integrity and slower degradation rates compared to their linear counterparts, making them suitable for creating robust hydrogel scaffolds. rsc.org Advanced derivatives could also be synthesized by modifying the arginine side chain to fine-tune binding specificities or by conjugating Ac-Arg-NH2 to polymers to create hybrid biomaterials with tunable mechanical and biological properties.
| Potential Derivative/Scaffold | Key Structural Feature | Primary Research Goal | Potential Application Area |
| (Ac-Arg-NH2)-Gly-Ala-(Ac-Arg-NH2) | Linear peptide with multiple Ac-Arg-NH2 units | To study the influence of charge density on self-assembly into nanofibers. | Scaffolds for neural tissue engineering. |
| Branched (Ac-Arg-NH2)₃-Lys | Dendritic peptide with three Ac-Arg-NH2 arms | To create high-density charge clusters for enhanced binding to polyanions (e.g., DNA, heparin). | Gene delivery vectors, anticoagulant reversal agents. |
| Ac-Arg(NO₂)-NH2 | Nitrated guanidinium group derivative | To investigate the role of the guanidinium group in molecular recognition by altering its H-bonding capacity. | Probes for studying protein-arginine interactions. |
| PEG-(Ac-Arg-NH2)₄ | PEGylated multimeric peptide | To improve pharmacokinetic properties and create thermo-responsive hydrogels. | Controlled drug release systems, injectable scaffolds. |
Refined Understanding of Molecular Recognition and Supramolecular Chemistry Principles
The field of molecular recognition focuses on the specific, non-covalent binding between molecules. wisconsin.edu The arginine side chain is a key player in biological recognition events, primarily through the formation of bidentate hydrogen bonds and strong electrostatic interactions with carboxylate and phosphate (B84403) groups. mdpi.com Future research on Ac-Arg-NH2 will provide a refined understanding of these principles by using it as a simplified model system. Unlike a free amino acid, Ac-Arg-NH2 lacks the zwitterionic charges at its termini, allowing researchers to isolate and study the interactions of the guanidinium group with greater precision.
Supramolecular chemistry, which explores the chemistry beyond the molecule, offers a framework for designing complex assemblies based on non-covalent interactions. tue.nl Investigating how Ac-Arg-NH2 interacts with synthetic host molecules, such as calixarenes or cucurbiturils, can elucidate the subtle energetic contributions of cation-π and hydrogen bonding interactions. tue.nl By systematically studying the binding of Ac-Arg-NH2 to various anionic guests and comparing the results to native arginine and other derivatives, researchers can build more accurate models of molecular recognition in aqueous environments. beilstein-journals.org This knowledge is crucial for designing selective inhibitors for enzymes that process arginine-containing substrates and for creating novel sensors capable of detecting specific amino acids or their metabolites. mdpi.com
| Interaction Type | Model System | Key Research Question | Methodology |
| Cation-π | Ac-Arg-NH2 with aromatic hosts (e.g., calixarenes) | How do the terminal caps (B75204) on Ac-Arg-NH2 affect the positioning and strength of the cation-π interaction compared to free arginine? | Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy. |
| Hydrogen Bonding | Ac-Arg-NH2 co-crystallized with carboxylate-containing molecules | What is the preferred geometry of the bidentate hydrogen bond network formed by the guanidinium group in the absence of terminal charges? | X-ray Crystallography, Spectroscopic analysis. |
| Electrostatic Steering | Ac-Arg-NH2 binding to negatively charged surfaces or micelles | How does the localized positive charge of Ac-Arg-NH2 guide its orientation and binding affinity at interfaces? | Surface Plasmon Resonance (SPR), Zeta Potential measurements. |
| Self-Assembly | Ac-Arg-NH2 in concentrated solutions with polyanions | Can Ac-Arg-NH2 and a polyanion co-assemble into ordered liquid crystalline phases or hydrogels? | Polarized Light Microscopy, Rheology. |
Integration of Multiscale Experimental and Computational Methodologies for Predictive Modeling
The complexity of molecular systems often requires a combination of experimental and computational approaches to gain a complete picture. nih.gov A major future direction in Ac-Arg-NH2 research is the integration of multiscale modeling to predict its behavior from the quantum level to macroscopic properties. uni-mainz.de This approach bridges different simulation techniques, each suited to a specific length and time scale, to create a comprehensive and predictive framework. researchgate.net
At the most fundamental level, Density Functional Theory (DFT) can be used to calculate the electronic structure, charge distribution, and reaction energetics of Ac-Arg-NH2 and its derivatives. nih.govmdpi.com This information can then be used to develop accurate parameters for classical Molecular Dynamics (MD) simulations. mdpi.com MD simulations can model the behavior of thousands of Ac-Arg-NH2 molecules in solution, revealing insights into their hydration, conformational preferences, and the initial stages of self-assembly. acs.org For larger systems, such as the formation of a complete hydrogel scaffold, coarse-grained (CG) simulations, which simplify molecular representations to access longer timescales, can be employed. The predictions from these computational models can then be validated and refined through experimental techniques like spectroscopy, microscopy, and rheology, creating a powerful feedback loop for the rational design of new materials based on Ac-Arg-NH2. bath.ac.uk
| Modeling Technique | Scale | Information Gained for Ac-Arg-NH2 | Experimental Validation |
| Density Functional Theory (DFT) | Angstroms (Å) | Electronic properties, partial charges, bond energies, reaction pathways for derivatives. | Infrared (IR) and Raman Spectroscopy. |
| All-Atom Molecular Dynamics (MD) | Nanometers (nm), Nanoseconds (ns) | Solvation structure, conformational dynamics, binding free energies to receptors, early-stage aggregation. | NMR Spectroscopy, Circular Dichroism (CD), Isothermal Titration Calorimetry (ITC). |
| Coarse-Grained (CG) Simulations | Micrometers (µm), Microseconds (µs) | Mechanisms of fiber formation, hydrogel network structure, phase behavior of large assemblies. | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM). |
| Finite Element Analysis (FEA) | Millimeters (mm) | Mechanical properties (e.g., stiffness, elasticity) of bulk hydrogel scaffolds. | Rheology, Mechanical testing. |
Q & A
Q. Methodological Answer :
- Synthesis : Use acid-base titration (e.g., reacting arginine derivatives with acetic anhydride under controlled pH) followed by crystallization. Ensure stoichiometric ratios are validated via NMR or mass spectrometry .
- Characterization :
Basic: How does pH influence the stability and reactivity of this compound in aqueous solutions?
Q. Methodological Answer :
- pH-Dependent Stability :
- Conduct pH titrations (4.0–9.0) with universal indicator paper or a pH meter. Monitor degradation via UV-Vis spectroscopy at 220 nm (amide bond absorbance) .
- At acidic pH (<5.0), hydrolysis of amide bonds may occur, requiring buffered solutions (e.g., phosphate buffer, pH 7.4) for stability studies .
Advanced: How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
Q. Methodological Answer :
- Systematic Solubility Profiling :
- Use the shake-flask method in polar (water, ethanol) and non-polar solvents (DMSO). Measure saturation points via gravimetric analysis .
- Address discrepancies by replicating experiments under controlled humidity/temperature and validating with differential scanning calorimetry (DSC) to detect polymorphic transitions .
- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers and contextualize solvent-ion interactions using the Hofmeister series .
Advanced: What advanced analytical techniques are recommended to validate purity when conventional methods yield inconsistent results?
Q. Methodological Answer :
- Multi-Method Validation :
- Mass Spectrometry (MS) : Detect trace impurities (e.g., unreacted arginine) via high-resolution MS.
- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (e.g., HSQC) to resolve overlapping signals in complex mixtures .
- Thermogravimetric Analysis (TGA) : Quantify residual solvents or moisture content affecting purity measurements .
Advanced: How should researchers design experiments to study the thermal decomposition of this compound under varying atmospheric conditions?
Q. Methodological Answer :
- Experimental Design :
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy and predict shelf-life .
Basic: What are the standard protocols for determining the ionic composition of this compound?
Q. Methodological Answer :
- Qualitative Analysis :
- Quantitative Analysis : Conduct conductometric titrations to measure ionic strength and validate with ion-selective electrodes (ISE) .
Advanced: How can researchers address discrepancies in spectroscopic data (e.g., FTIR, NMR) for this compound across studies?
Q. Methodological Answer :
- Standardized Calibration : Use certified reference materials (CRMs) for instrument calibration.
- Data Normalization : Preprocess spectra (e.g., baseline correction, normalization to internal standards) to minimize instrumental variability .
- Collaborative Validation : Cross-validate results with independent labs using identical sample batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
